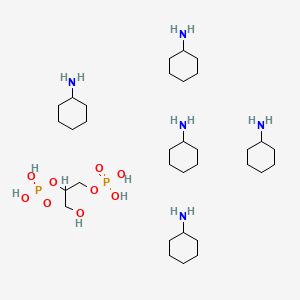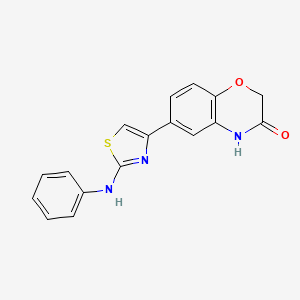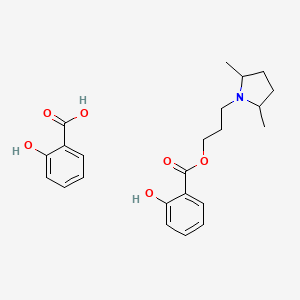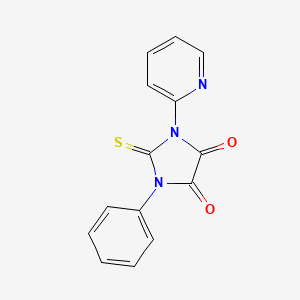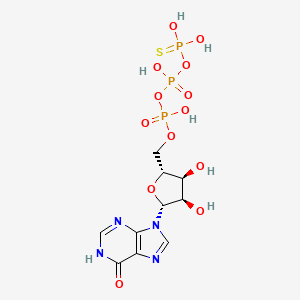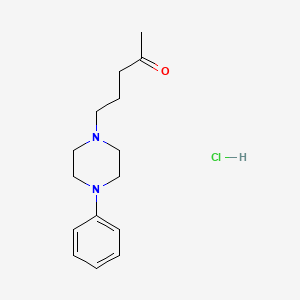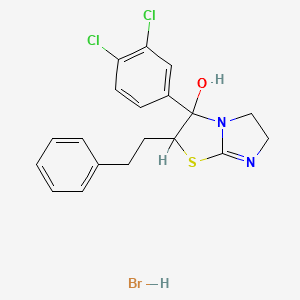
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is a complex organometallic compound It is known for its unique structure, which includes zirconium ions coordinated with highly brominated and chlorinated xanthene and benzoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) typically involves the reaction of zirconium salts with 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zirconium ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state zirconium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where the xanthene or benzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium(4+) complexes, while reduction may produce zirconium(0) species. Substitution reactions result in new zirconium complexes with different ligands .
科学的研究の応用
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene-based structure.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including coatings and composites.
作用機序
The mechanism of action of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) involves its interaction with molecular targets through coordination chemistry. The zirconium ion can form stable complexes with various substrates, facilitating catalytic reactions. The xanthene and benzoate ligands contribute to the compound’s stability and reactivity by providing multiple coordination sites and electronic effects .
類似化合物との比較
Similar Compounds
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoate): Similar structure but lacks the tetrachlorobenzoate moiety.
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate): Similar but with different halogenation patterns.
Uniqueness
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is unique due to its specific combination of brominated and chlorinated ligands, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity.
特性
CAS番号 |
97235-50-2 |
|---|---|
分子式 |
C40H10Br8Cl8O10Zr |
分子量 |
1664.6 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(2+) |
InChI |
InChI=1S/2C20H6Br4Cl4O5.Zr/c2*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;/h2*1-2,7,29-30H,(H,31,32);/q;;+2/p-2 |
InChIキー |
DZDXJOBGMZGIDY-UHFFFAOYSA-L |
正規SMILES |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



